molecular formula C9H13NO B1309690 1-tert-Butyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-46-0

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1309690
CAS No.: 30186-46-0
M. Wt: 151.21 g/mol
InChI Key: GRBRIIBLVDTOMG-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

1-tert-Butyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

1-tert-Butyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives such as:

  • 1-Methyl-1H-pyrrole-3-carbonitrile
  • Pyrrole-3-carboxylic acid
  • 5-tert-Butyl-1H-pyrazole-3-carbaldehyde
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

These compounds share similar structural features but differ in their substituents and functional groups, which can significantly influence their chemical reactivity and applications .

Properties

IUPAC Name

1-tert-butylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)10-5-4-8(6-10)7-11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBRIIBLVDTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424535
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-46-0
Record name 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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